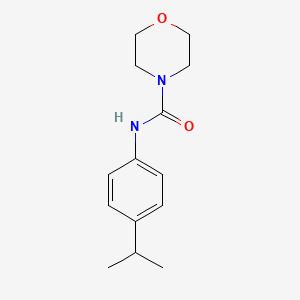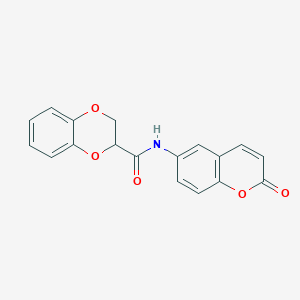
N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a derivative of coumarin . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological activities .
Molecular Structure Analysis
Based on the name, this compound likely contains a chromen-6-yl group, a benzodioxine group, and a carboxamide group . These functional groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can form .科学的研究の応用
Anticholinesterase Activity
A study on the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety, including compounds related to N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, showed significant activity against acetylcholinesterase (AChE). The structure-activity relationship (SAR) study indicated that introducing a benzyloxy moiety at the 7-position of the coumarin scaffold could enhance anti-AChE activity. The best results were obtained with a compound displaying an IC50 value of 0.16 μM, suggesting potential applications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Metal Complex Synthesis and Spectroscopic Studies
Another research focus is on novel copper(II), cobalt(II), and nickel(II) complexes with derivatives of 2-oxo-2H-chromene, where the synthesized compounds were characterized by single-crystal X-ray diffraction and cyclic voltammetry techniques. These studies provide insights into the structural and electrochemical properties of metal complexes with chromene derivatives, suggesting their potential application in materials science and catalysis (Myannik et al., 2018).
Development of GPR55 Ligands
Research on chromen-4-one derivatives as (ant)agonists for the lipid-activated G protein-coupled receptor GPR55, involved in chronic diseases like inflammation and cancer, shows the potential therapeutic applications of these compounds. By synthesizing a series of chromen-4-one-2-carboxylic acid derivatives with varied efficacy from (partial) agonists to antagonists, the study highlights the versatility of these compounds in drug development (Schoeder et al., 2019).
Anticancer and Docking Studies
The synthesis and evaluation of indole-coumarin hybrids for their anticancer activity and docking studies against the Bcl-2 gene indicate the potential of these compounds in cancer therapy. One compound exhibited potent cytotoxicity against human breast adenocarcinoma cells, suggesting the importance of such hybrids in developing new anticancer drugs (Kamath et al., 2015).
Antibacterial and Antimicrobial Activities
Several studies have explored the antibacterial and antimicrobial potentials of chromene derivatives. For instance, the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring demonstrated significant biological properties, suggesting their use as antibacterial agents (Ramaganesh et al., 2010). Another study on the synthesis and properties of some aromatic polyamides with coumarin chromophores provides insights into the photosensitive and thermal properties of these polymers, indicating their application in materials science (Nechifor, 2009).
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17-8-5-11-9-12(6-7-13(11)24-17)19-18(21)16-10-22-14-3-1-2-4-15(14)23-16/h1-9,16H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXCHFSXIVYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
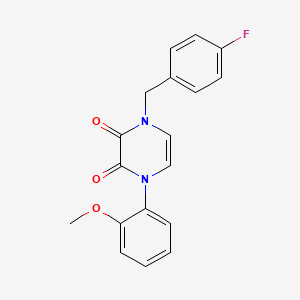

![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
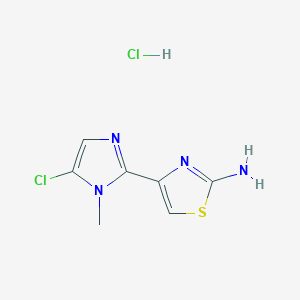
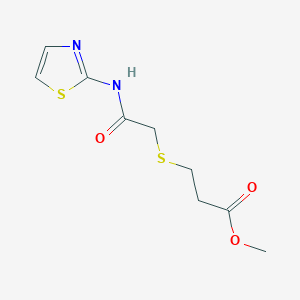
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
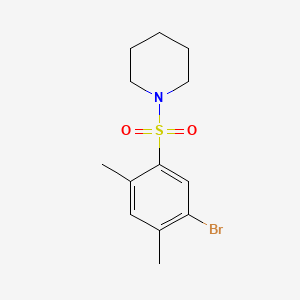
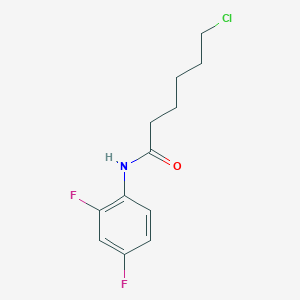
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)
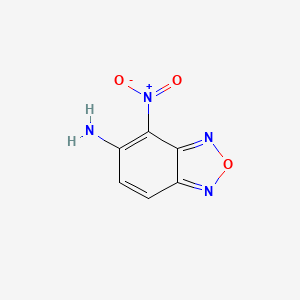
![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)
